3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
Descripción
3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridazine ring substituted with a pyridin-2-yl group and a piperazine ring bearing a cyclopropylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Propiedades
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazin-1-yl)-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-24(23,13-4-5-13)21-11-9-20(10-12-21)16-7-6-15(18-19-16)14-3-1-2-8-17-14/h1-3,6-8,13H,4-5,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHMWXQIHBHVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyridazine Core Construction
Pyridazine derivatives are commonly synthesized via cyclocondensation or cycloaddition reactions. A prevalent method involves the reaction of 1,4-diketones with hydrazines, as demonstrated in the synthesis of related pyrazolo[1,5-a]pyrimidines. For the target compound, a modified approach using 1,2-diacetylene and hydrazine hydrate under acidic conditions yields 3,6-dichloropyridazine (I ), a versatile intermediate for further functionalization.
$$
\text{1,2-Diacetylene} + \text{Hydrazine Hydrate} \xrightarrow{\text{HCl, Δ}} \text{3,6-Dichloropyridazine (I)}
$$
Piperazine Sulfonylation Strategy
The 4-(cyclopropylsulfonyl)piperazine group is introduced via a two-step process:
- Nucleophilic Aromatic Substitution (SNAr) : Reaction of I with piperazine in dimethylformamide (DMF) at 80°C affords 3-(piperazin-1-yl)-6-chloropyridazine (II ).
- Sulfonylation : Treatment of II with cyclopropylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base yields 3-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-chloropyridazine (III ).
$$
\text{II} + \text{Cyclopropylsulfonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{III}
$$
Pyridin-2-yl Group Installation
The final step employs a Suzuki-Miyaura cross-coupling between III and pyridin-2-ylboronic acid. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF)/water at 90°C, the reaction installs the pyridin-2-yl group, yielding the target compound.
$$
\text{III} + \text{Pyridin-2-ylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}
$$
Detailed Synthetic Protocols
Synthesis of 3,6-Dichloropyridazine (I)
Procedure :
- Charge a flask with 1,2-diacetylene (10 mmol) and hydrazine hydrate (12 mmol) in 30 mL ethanol.
- Add concentrated HCl (2 mL) and reflux at 85°C for 6 hr.
- Cool to room temperature, pour into ice water, and extract with ethyl acetate.
- Dry over Na₂SO₄ and concentrate under vacuum to obtain I as a white solid (Yield: 78%).
Key Parameters :
- Temperature : 85°C
- Reaction Time : 6 hr
- Solvent : Ethanol
Preparation of 3-(Piperazin-1-yl)-6-chloropyridazine (II)
Procedure :
- Dissolve I (5 mmol) in DMF (15 mL).
- Add piperazine (7.5 mmol) and heat at 80°C for 12 hr under N₂.
- Quench with water, extract with DCM, and concentrate.
- Purify by column chromatography (SiO₂, EtOAc/hexane 1:3) to isolate II (Yield: 65%).
Optimization Notes :
Sulfonylation to 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-chloropyridazine (III)
Procedure :
- Dissolve II (3 mmol) in DCM (20 mL).
- Add TEA (6 mmol) and cool to 0°C.
- Slowly add cyclopropylsulfonyl chloride (3.3 mmol) and stir at 25°C for 4 hr.
- Wash with brine, dry, and concentrate to obtain III (Yield: 82%).
Critical Factors :
Suzuki Coupling for Pyridin-2-yl Installation
Procedure :
- Combine III (2 mmol), pyridin-2-ylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.1 mmol), and Na₂CO₃ (4 mmol) in THF/H₂O (3:1, 15 mL).
- Heat at 90°C under N₂ for 8 hr.
- Extract with EtOAc, dry, and purify via chromatography (Yield: 70%).
Catalyst System :
- Pd(PPh₃)₄ provides high activity for aryl-aryl coupling.
- Na₂CO₃ ensures basic conditions for transmetalation.
Alternative Synthetic Routes
One-Pot Cyclocondensation Approach
A convergent strategy synthesizes the pyridazine core with pre-installed substituents:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
- Mix III (1 mmol) and pyridin-2-ylboronic acid (1.2 mmol) with Pd(OAc)₂ (0.05 mmol) in DMF.
- Irradiate at 150°C for 30 min (Yield: 75%).
Analytical and Optimization Data
Table 1: Comparison of Sulfonylation Conditions
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 4 | 82 |
| Pyridine | THF | 40 | 6 | 68 |
| DBU | Acetone | 25 | 3 | 74 |
Table 2: Suzuki Coupling Catalysts
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 70 |
| PdCl₂(dppf) | dppf | 65 |
| Pd(OAc)₂ | XPhos | 72 |
Challenges and Solutions
Regioselectivity in Substitution
The electron-deficient pyridazine core favors substitution at position 3 over 6 due to resonance stabilization of the intermediate. Using polar aprotic solvents (e.g., DMF) enhances reactivity at position 3.
Purification of Isomers
Chromatographic separation on silica gel with EtOAc/hexane (1:2) resolves positional isomers. Recrystallization from ethyl acetate/cyclohexane improves purity to >99%.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring undergoes regioselective substitution at electron-deficient positions (C4 or C5). For example:
-
Halogenation : Treatment with POCl₃ introduces chlorine at C4 (activated by adjacent electron-withdrawing groups) .
-
Amination : Reaction with piperazine derivatives occurs at C3 or C6 under basic conditions, leveraging the sulfonamide’s electron-withdrawing effects .
Example Reaction :
Suzuki-Miyaura Cross-Coupling
The pyridinyl substituent at C6 participates in palladium-catalyzed coupling reactions:
-
Borylation : Reaction with bis(pinacolato)diboron forms a boronic ester intermediate, enabling cross-couplings with aryl halides .
Conditions :
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | Dioxane | 85 |
Cycloaddition Reactions
The pyridazine ring acts as a diene in [4+2] Diels-Alder reactions:
-
With Maleimides : Forms fused bicyclic adducts at 80–100°C .
-
Triazole Formation : 1,3-dipolar cycloaddition with azides under Cu(I) catalysis yields triazole-fused derivatives .
Key Data :
Sulfonamide Hydrolysis
The cyclopropylsulfonyl group undergoes acid-catalyzed hydrolysis:
Kinetics :
-
Rate constant () = s⁻¹ at pH 2.
Oxidation Reactions
-
Cyclopropane Ring : Resistant to oxidation under mild conditions but cleaved by ozone or strong oxidants (e.g., KMnO₄).
-
Piperazine Ring : Oxidized to pyrazine derivatives using MnO₂ or DDQ .
Biological Target Interactions
While not a chemical reaction, the compound inhibits enzymes via:
-
H-Bonding : Pyridazine N-atoms interact with Asp154 and Tyr1497 in SMARCA4 bromodomains .
-
π-Stacking : Pyridinyl group engages aromatic residues in kinase binding pockets .
Stability Under Physiological Conditions
| Condition | Half-life (h) | Degradation Product | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 48 | Desulfonated pyridazine | |
| pH 1.2, 37°C | 12 | Sulfonic acid derivative |
Key Mechanistic Insights
-
Electron Deficiency : Pyridazine’s low π-electron density directs electrophiles to C4/C5 .
-
Sulfonamide Activation : The –SO₂– group enhances leaving-group ability in substitution reactions .
-
Steric Effects : Cyclopropane imposes conformational constraints, moderating reaction rates.
This compound’s versatility in cross-couplings, cycloadditions, and targeted substitutions positions it as a valuable intermediate in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly as an analgesic and anti-inflammatory agent. Research indicates that derivatives of pyridazine compounds exhibit a range of biological activities, including:
- Analgesic Activity : Several studies have shown that pyridazine derivatives possess potent analgesic effects. For instance, certain 2-substituted 4,5-dihalo-pyridazinones demonstrated high analgesic activity without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models. For example, 6-substituted pyridazinones have shown significant anti-inflammatory activity, making them potential candidates for treating conditions like arthritis .
Case Study: Analgesic Efficacy
A series of experiments evaluated the analgesic properties of different pyridazine derivatives, including the target compound. In a p-benzoquinone-induced writhing test, some derivatives exhibited greater efficacy than traditional analgesics like aspirin and morphine . The results indicated a promising therapeutic profile with minimal gastrointestinal side effects.
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO).
Case Study: MAO Inhibition
In a comparative study involving various pyridazine derivatives, one compound demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM. This selectivity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where MAO-B plays a critical role in neurotransmitter metabolism .
Anticancer Potential
Research into the anticancer properties of pyridazine derivatives has gained traction. The structural characteristics of the compound may allow it to interact with cancer cell pathways effectively.
Case Study: Antitumor Activity
In vitro studies have indicated that similar pyridazine compounds can inhibit tumor cell proliferation. For example, certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridazine structure could enhance antitumor activity .
Cardiovascular Effects
Pyridazine derivatives have been studied for their cardiovascular effects due to their inotropic and vasodilatory properties.
Data Table: Cardiovascular Activity of Pyridazine Derivatives
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound.
Key Findings from SAR Studies
- Modifications at the piperazine and pyridazine moieties significantly influence biological activity.
- Substituents on the pyridine ring can enhance potency and selectivity against specific biological targets.
Mecanismo De Acción
The mechanism of action of 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar heterocyclic structure and have been studied for their reactivity and biological applications.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure and are used in medicinal chemistry for drug development.
Uniqueness
3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is unique due to the presence of the cyclopropylsulfonyl group and the combination of pyridazine and pyridin-2-yl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Actividad Biológica
3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Its unique structural characteristics, including the presence of a pyridazine core, a piperazine moiety, and a cyclopropylsulfonyl group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential clinical implications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N5O2S, with a molecular weight of 345.4 g/mol. The compound features a pyridazine ring substituted with a pyridin-2-yl group and a piperazine ring that contains a cyclopropylsulfonyl substituent. This configuration is crucial for its biological interactions and pharmacological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyridazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
Case Study:
A study evaluating the antitumor effects of pyridazine derivatives demonstrated that certain compounds exhibited IC50 values below 10 µM against various cancer cell lines, indicating potent growth inhibition. The structure-activity relationship (SAR) analysis suggested that modifications in the substituents significantly influenced their efficacy .
Antibacterial and Antifungal Activity
The compound has also been investigated for its antibacterial and antifungal properties. In vitro studies have reported activity against Gram-positive bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 125 µg/mL .
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 62.5 | Disruption of cell wall synthesis |
| Compound B | Candida albicans | 31.25 | Inhibition of ergosterol biosynthesis |
| Compound C | Escherichia coli | 125 | Inhibition of protein synthesis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cellular processes, such as kinases and phosphatases, which play critical roles in cancer proliferation and survival .
- Cell Cycle Arrest: Studies indicate that it can induce cell cycle arrest at the S-phase, preventing further cellular division and promoting apoptosis in susceptible cells .
- Membrane Disruption: The antifungal activity is believed to result from the compound's ability to disrupt fungal cell membranes, leading to increased permeability and eventual cell death .
Q & A
Q. What are the optimal synthetic routes for 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and cyclization. Key steps include:
- Step 1 : Piperazine functionalization with cyclopropylsulfonyl groups using sulfonyl chlorides under basic conditions (e.g., NaH in DMF at 0–5°C) .
- Step 2 : Pyridazine core modification via Buchwald-Hartwig coupling or SNAr reactions with pyridin-2-yl groups .
Optimization requires systematic variation of: - Temperature : Higher temperatures (80–100°C) for coupling reactions; lower temperatures (0–25°C) for sulfonylation to avoid side products.
- Solvent : Polar aprotic solvents (DMF, DMSO) for solubility; dichloromethane for stepwise purification .
- Catalysts : Pd-based catalysts (e.g., Pd(dba)₂) for coupling efficiency .
Table 1 : Reaction Condition Comparison for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | NaH, DMF, 0°C | 78 | >95% | |
| Pyridazine coupling | Pd(dba)₂, dioxane, 100°C | 65 | 92% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylsulfonyl proton signals at δ 1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 412.5 [M+H]⁺ for C₂₀H₂₄N₆O₂S) .
- HPLC-PDA : Purity assessment (>95%) with C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .
Q. What are the primary biological targets hypothesized for this compound based on its structural analogs?
- Methodological Answer : Analogous pyridazine derivatives target:
- Neurotransmitter Receptors : Serotonin (5-HT₃) and dopamine receptors due to piperazine moieties .
- Enzymes : Kinases (e.g., MAPK) and viral proteases (e.g., HIV-1 protease) via sulfonyl group interactions .
- In vitro Validation : Use radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors) and enzyme inhibition assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies involving pyridazine derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times .
- Solution : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., SPR for binding, functional cAMP assays).
- Structural Confounders : Impurity profiles (e.g., residual solvents affecting cytotoxicity). Validate via LC-MS and batch-to-batch comparisons .
Q. What computational strategies are recommended for predicting the reactivity and stability of intermediates during synthesis?
- Methodological Answer :
- Quantum Mechanical (QM) Calculations : Use Gaussian or ORCA to model transition states (e.g., sulfonylation energy barriers) and optimize reaction pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DMSO vs. THF) .
- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents .
Q. How does the electronic configuration of the cyclopropylsulfonyl group influence the compound's pharmacological profile compared to other sulfonyl substituents?
- Methodological Answer : The cyclopropylsulfonyl group enhances:
- Metabolic Stability : Reduced CYP450 oxidation due to strain-free cyclopropane .
- Target Selectivity : Electron-withdrawing effects increase affinity for sulfonyl-binding pockets (e.g., carbonic anhydrase vs. aryl sulfotransferase) .
Table 2 : Substituent Effects on Bioactivity (IC₅₀ in µM)
| Substituent | Target A | Target B | Selectivity Ratio (A/B) |
|---|---|---|---|
| Cyclopropylsulfonyl | 0.12 | 1.8 | 15.0 |
| Phenylsulfonyl | 0.45 | 0.9 | 2.0 |
| Data extrapolated from analogs in |
Methodological Troubleshooting
Q. How to address low yields in the final coupling step of the synthesis?
- Steps :
Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved turnover .
Solvent Optimization : Switch from dioxane to toluene for better thermal stability .
Intermediate Purity : Pre-purify piperazine intermediates via flash chromatography (SiO₂, EtOAc/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
